1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone is a synthetic organic compound that features a benzodioxole ring and a triazole ring connected by a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Thioether Linkage Formation: The final step involves the reaction of the benzodioxole derivative with the triazole derivative in the presence of a suitable thiol reagent and a base to form the thioether linkage.
Industrial Production Methods: Industrial production of 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-yl)ethanone: This compound lacks the thioether linkage and may have different biological activity and chemical reactivity.
1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)propane: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)butane: This compound has an even longer carbon chain, which may further influence its chemical and biological properties.
The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-8(4-18-11-12-5-13-14-11)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMCQJOLVDUUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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